molecular formula C8H14N2O B3359458 2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile CAS No. 857636-98-7

2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile

Cat. No.: B3359458
CAS No.: 857636-98-7
M. Wt: 154.21 g/mol
InChI Key: HGNOOPUXZAESBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a cyanomethylating agent under controlled conditions . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Hydroxymethyl)piperidin-1-yl]ethanol
  • 2-[3-(Hydroxymethyl)piperidin-1-yl]propionitrile
  • 2-[3-(Hydroxymethyl)piperidin-1-yl]butanenitrile

Uniqueness

2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile is unique due to its specific structural features, such as the presence of both a hydroxymethyl group and a nitrile group on the piperidine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-[3-(hydroxymethyl)piperidin-1-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-3-5-10-4-1-2-8(6-10)7-11/h8,11H,1-2,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNOOPUXZAESBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC#N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501266359
Record name 3-(Hydroxymethyl)-1-piperidineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501266359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857636-98-7
Record name 3-(Hydroxymethyl)-1-piperidineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857636-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Hydroxymethyl)-1-piperidineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501266359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The method follows that of S1 using 3-piperidinemethanol (4.79 g, 41.59 mmol), BrCH2CN (1.99 g, 16.64 mmol) and dry THF (25 mL). The title-compound was yielded as a straw-coloured oil (2.35 g, 92%) after flash chromatography using CH2Cl2/CH3OH (9:1) as eluent. dH (250 MHz; CDCl3); 1.05 (m, 1H, CHCH2OH), 1.5-1.9 (m, 5H, OH, CH2CH2CH2 and CH2CH2CH), 2.15 (t, 1H, J=10 Hz, 1×NCH2CH), 2.35 (3×d, 1H, J=4 Hz and J=10 Hz, 1×NCH2CH2), 2.7 (m, 1H, 1×NCH2CH2), 2.85 (2×d, 1H, J=4 Hz and J=12 Hz, 1×NCH2CH), 3.52 (s, 2H, NCH2CN) and 3.45-3.65 (m, 2H, CHCH2OH); dC (62.9 MHz; CDCl3); 24.43, 26.14, 38.55, 46.75, 52.83, 55.73, 65.88 and 114.74 (CN); FAB MS, m/z(M+H)+ 155.
Quantity
4.79 g
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile
Reactant of Route 2
Reactant of Route 2
2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile
Reactant of Route 3
Reactant of Route 3
2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile
Reactant of Route 4
Reactant of Route 4
2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile
Reactant of Route 5
Reactant of Route 5
2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile
Reactant of Route 6
2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.